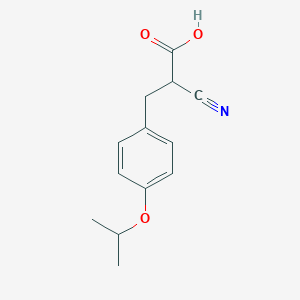

2-Cyano-3-(4-isopropoxyphenyl)propionic Acid

Beschreibung

2-Cyano-3-(4-isopropoxyphenyl)propionic acid (CAS: 2044707-05-1) is a synthetic organic compound characterized by a cyano group at the β-position and a 4-isopropoxy-substituted phenyl group at the α-position of the propionic acid backbone. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.27 g/mol (estimated). The compound is primarily used in research and development (R&D) as a precursor or intermediate in pharmaceutical and fine chemical synthesis .

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

2-cyano-3-(4-propan-2-yloxyphenyl)propanoic acid |

InChI |

InChI=1S/C13H15NO3/c1-9(2)17-12-5-3-10(4-6-12)7-11(8-14)13(15)16/h3-6,9,11H,7H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

WIYCVOLJHYTLKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)CC(C#N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Cyano-3-(4-Isopropoxyphenyl)propionsäure beinhaltet typischerweise die Reaktion von 4-Isopropoxybenzaldehyd mit Malonsäurenitril in Gegenwart einer Base, gefolgt von einer sauren Hydrolyse . Die Reaktionsbedingungen beinhalten häufig:

Base: Natriumethoxid oder Kalium-tert-butoxid

Lösungsmittel: Ethanol oder Methanol

Temperatur: Raumtemperatur bis Rückflussbedingungen

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber zur Anpassung an größere Mengen hochskaliert. Der Prozess umfasst:

Großreaktoren: Großreaktoren mit präziser Temperatur- und Druckregelung

Reinigung: Kristallisation oder Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Cyano-3-(4-Isopropoxyphenyl)propionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann oxidiert werden, um entsprechende Carbonsäuren zu bilden

Reduktion: Reduktion der Nitrilgruppe zur Bildung von Aminen

Substitution: Elektrophile aromatische Substitutionsreaktionen am Benzolring

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Hydrierung mit einem Palladiumkatalysator

Substitution: Halogene (Br2, Cl2) in Gegenwart eines Lewis-Säurekatalysators

Hauptsächlich gebildete Produkte

Oxidation: Entsprechende Carbonsäuren

Reduktion: Primäre Amine

Substitution: Halogenierte Derivate der ursprünglichen Verbindung

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Cyano-3-(4-Isopropoxyphenyl)propionsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und Stoffwechselwege und zelluläre Prozesse beeinflussen. Die Nitrilgruppe und der aromatische Ring spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen.

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The nitrile group and the aromatic ring play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in the target compound is moderately electron-donating due to its alkoxy nature, which may stabilize intermediates in synthesis. The ethyl ester in Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate increases lipophilicity compared to the free carboxylic acid form, making it more suitable for organic-phase reactions .

Steric Effects :

- The isopropoxy substituent introduces steric hindrance, which could reduce reactivity in sterically sensitive reactions compared to smaller groups like methoxy or ethoxy .

Acidity and Solubility: The free carboxylic acid group in this compound increases water solubility relative to its ester analogs. However, the bulky isopropoxy group may reduce solubility compared to the ethoxy or methoxy variants .

Biologische Aktivität

2-Cyano-3-(4-isopropoxyphenyl)propionic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyano group and a propionic acid moiety, which are crucial for its biological reactivity. The presence of the isopropoxyphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

- Antimicrobial Effects : Preliminary data indicate activity against various bacterial strains, suggesting potential as an antimicrobial agent.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The cyano group can interact with active sites of enzymes, leading to inhibition of metabolic pathways associated with inflammation and cancer.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory responses and cellular proliferation.

- Gene Expression Regulation : It has been observed to influence the expression of genes related to oxidative stress and inflammation.

Antioxidant Activity

A study evaluating the antioxidant properties of various derivatives found that this compound significantly reduced oxidative stress markers in vitro. The IC50 values indicated strong efficacy compared to standard antioxidants.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 15.5 | |

| Ascorbic Acid | 20.0 |

Anti-inflammatory Effects

In a controlled experiment on murine models, the compound was shown to decrease levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential utility in treating conditions like rheumatoid arthritis.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 2-Cyano... | 120 | 150 |

Antimicrobial Activity

Research highlighted the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.